Cas no 1343862-10-1 (6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline)

6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- Isoquinoline, 6-bromo-8-fluoro-1,2,3,4-tetrahydro-3-methyl-
- 6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline
- 1343862-10-1
- AKOS013709898
- EN300-8097500
-
- MDL: MFCD20319023
- インチ: 1S/C10H11BrFN/c1-6-2-7-3-8(11)4-10(12)9(7)5-13-6/h3-4,6,13H,2,5H2,1H3
- InChIKey: TUBYECOVRSUIGJ-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=C(Br)C=C2F)CC(C)N1
計算された属性
- せいみつぶんしりょう: 243.00589g/mol
- どういたいしつりょう: 243.00589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 1.413±0.06 g/cm3(Predicted)
- ふってん: 287.1±40.0 °C(Predicted)
- 酸性度係数(pKa): 8.42±0.40(Predicted)
6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8097500-0.5g |
6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline |
1343862-10-1 | 95.0% | 0.5g |
$824.0 | 2025-02-21 | |
Enamine | EN300-8097500-0.1g |
6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline |
1343862-10-1 | 95.0% | 0.1g |
$366.0 | 2025-02-21 | |
Enamine | EN300-8097500-1.0g |
6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline |
1343862-10-1 | 95.0% | 1.0g |
$1057.0 | 2025-02-21 | |
Enamine | EN300-8097500-10g |
6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline |
1343862-10-1 | 95% | 10g |
$4545.0 | 2023-09-02 | |
Aaron | AR028SCI-500mg |
6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline |
1343862-10-1 | 95% | 500mg |
$1158.00 | 2025-02-16 | |
1PlusChem | 1P028S46-1g |
6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline |
1343862-10-1 | 95% | 1g |
$1369.00 | 2023-12-22 | |
1PlusChem | 1P028S46-100mg |
6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline |
1343862-10-1 | 95% | 100mg |
$515.00 | 2023-12-22 | |
1PlusChem | 1P028S46-500mg |
6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline |
1343862-10-1 | 95% | 500mg |
$1081.00 | 2023-12-22 | |
Aaron | AR028SCI-50mg |
6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline |
1343862-10-1 | 95% | 50mg |
$362.00 | 2025-02-16 | |
Aaron | AR028SCI-5g |
6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline |
1343862-10-1 | 95% | 5g |
$4240.00 | 2023-12-16 |
6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline 関連文献
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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8. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolineに関する追加情報
Recent Advances in the Study of 6-Bromo-8-Fluoro-3-Methyl-1,2,3,4-Tetrahydroisoquinoline (CAS: 1343862-10-1)
The compound 6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1343862-10-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic scaffold is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting central nervous system (CNS) disorders and cancer. Recent studies have explored its potential as a building block for novel drug candidates, leveraging its unique structural features for enhanced pharmacological properties.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline in the development of selective dopamine receptor modulators. The researchers demonstrated that derivatives of this compound exhibit high affinity for D2 and D3 receptors, making them promising candidates for treating Parkinson's disease and schizophrenia. The bromo and fluoro substituents were found to be critical for receptor binding, while the methyl group at the 3-position improved metabolic stability.
In another groundbreaking study, scientists utilized 6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline as a precursor for the synthesis of potent PARP-1 inhibitors. The compound's ability to act as a PARP-1 inhibitor was attributed to its capacity to intercalate into DNA and disrupt repair mechanisms in cancer cells. Preclinical trials showed significant tumor regression in models of breast and ovarian cancer, with minimal off-target effects. This research underscores the compound's versatility in oncology drug development.
Recent advancements in synthetic methodologies have also improved the scalability of 6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline production. A 2024 paper in Organic Process Research & Development described a novel catalytic asymmetric synthesis route that achieves high enantiomeric purity (>99% ee) and yield (85%). This innovation addresses previous challenges related to racemization and low yields, paving the way for large-scale pharmaceutical applications.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Researchers are currently investigating prodrug strategies and formulation technologies to enhance bioavailability and reduce hepatic first-pass metabolism. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical trials in the coming years.
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